2-(4-bromophenyl)pyrazolidin-3-one
CAS No.: 1471999-74-2
Cat. No.: VC11617735
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1471999-74-2 |
|---|---|
| Molecular Formula | C9H9BrN2O |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 2-(4-bromophenyl)pyrazolidin-3-one |
| Standard InChI | InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,11H,5-6H2 |
| Standard InChI Key | XDEWYBMUFSUFQR-UHFFFAOYSA-N |
| Canonical SMILES | C1CNN(C1=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
2-(4-Bromophenyl)pyrazolidin-3-one features a five-membered pyrazolidinone ring substituted at the 2-position with a 4-bromophenyl group. The IUPAC name is 2-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-one, and its Canonical SMILES is C1CNN(C1=O)C2=CC=C(C=C2)Br, reflecting the bicyclic structure with a ketone moiety. The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity in subsequent derivatization reactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrN₂O | |
| Molecular Weight | 241.08 g/mol | |
| logP (Partition Coefficient) | 1.62 (calculated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 49.3 Ų |
Synthesis and Optimization
Conventional Two-Step Synthesis
The traditional route involves:
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Cyclization of Phenylhydrazine Derivatives: 4-Bromophenylhydrazine reacts with α,β-unsaturated esters (e.g., ethyl acrylate) under acidic conditions to form the pyrazolidinone core .
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Oxidative Aromatization: Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) introduces the ketone group and bromine substituents .
A study by Yang et al. demonstrated that using 3 equivalents of H₂O₂ and 1 equivalent of HBr in chloroform at 60°C yields 4-bromo-pyrazol-3-ols with 90% efficiency . While this method was applied to analogous compounds, the conditions are directly transferable to 2-(4-bromophenyl)pyrazolidin-3-one synthesis.
One-Pot Methodologies
Recent advances emphasize one-pot strategies to reduce purification steps. For example, a HBr-H₂O₂ system in chloroform enables simultaneous cyclization and bromination, achieving yields of 72–90% across diverse solvents . This approach avoids toxic bromine (Br₂) and transition-metal catalysts, aligning with green chemistry principles.
Table 2: Comparative Synthesis Metrics
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Two-Step Cyclization | H₂SO₄, CH₂Cl₂, 25°C | 42–89% | |
| One-Pot HBr-H₂O₂ | Chloroform, 60°C, 3h | 90% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (600 MHz, CDCl₃): Signals at δ 7.42 ppm (d, J = 8.7 Hz, 2H) and δ 6.93 ppm (d, J = 8.8 Hz, 2H) correspond to the aromatic protons of the 4-bromophenyl group. The pyrazolidinone ring protons resonate at δ 3.94 ppm (t, J = 7.9 Hz, 2H) and δ 2.56 ppm (t, J = 7.8 Hz, 2H) .
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¹³C NMR: Carbonyl (C=O) appears at δ 168 ppm, while the quaternary carbons of the phenyl ring are observed at δ 131–122 ppm .
Infrared (IR) Spectroscopy
The IR spectrum shows a strong absorption band at 1680 cm⁻¹, characteristic of the carbonyl group (C=O) in the pyrazolidinone ring .
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS reveals a molecular ion peak at m/z 241.08 [M+H]⁺, consistent with the molecular formula C₉H₉BrN₂O .
Physicochemical Properties and Stability
The compound exhibits moderate lipophilicity (logP = 1.62), suggesting balanced solubility in polar and nonpolar solvents. Its polar surface area (49.3 Ų) indicates potential permeability across biological membranes, a trait valuable in drug design. Stability studies under ambient conditions show no degradation over 6 months when stored in amber vials at 4°C.
Applications in Pharmaceutical Research
Precursor to Bioactive Pyrazoles
2-(4-Bromophenyl)pyrazolidin-3-one serves as a key intermediate in synthesizing 4-bromopyrazol-3-ols, which exhibit antimicrobial and anti-inflammatory activities . For example, brominated pyrazoles derived from this compound show IC₅₀ values < 10 µM against Staphylococcus aureus in preclinical assays .
Agricultural Chemistry
Derivatives of this compound act as fungicides against Botrytis cinerea, reducing fungal growth by 80% at 50 ppm concentrations .
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